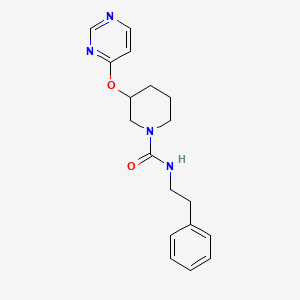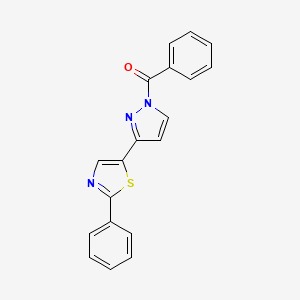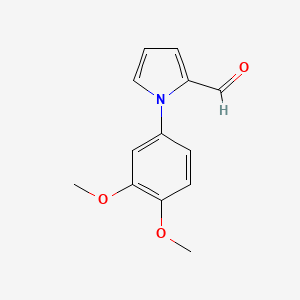
1-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde, also known as 3,4-dimethoxybenzaldehyde, is an aromatic aldehyde with a pyrrole ring structure. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has a wide range of applications in the chemical industry, including the synthesis of heterocyclic compounds, dyes, and pharmaceuticals. The synthesis of 3,4-dimethoxybenzaldehyde is relatively straightforward, and the compound is commercially available in both liquid and solid forms.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
- Antimicrobial and Anti-inflammatory Agents : A series of pyrazole chalcones, structurally related to 1-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde, have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. Compounds in this series showed promising IL-6 inhibitory, antioxidant, and antimicrobial activities, suggesting potential as lead compounds for future drug discovery (Bandgar et al., 2009).
Material Science and Chemistry
- Molecular Magnets : The first application of a structurally similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for coordinating paramagnetic transition metal ions, led to the formation of a new {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, showcasing the potential of these compounds in the development of new magnetic materials (Giannopoulos et al., 2014).
Synthetic Methodologies
- Pyrrole Derivatives Synthesis : A study on pyrrole derivatives led to the synthesis of ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) through aldol condensation, demonstrating the versatility of pyrrole carbaldehyde derivatives in organic synthesis. The study provided insights into the molecular structure and potential reaction sites for further chemical modifications (Singh et al., 2014).
Photophysical and Electrochemical Properties
- Supramolecular Structures : Research into 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines, synthesized using a method involving n,n’-dimethoxybanzaldehydes, revealed significant insights into their molecular structure, photophysical, and electrochemical properties. These compounds form supramolecular structures through secondary interactions, with applications in material science and molecular electronics (Golla et al., 2020).
Polymer Science
- Synthetic Polysaccharides : A synthetic polysaccharide containing two hydroxyl groups in its repeating unit was synthesized starting from a related compound, showcasing the role of these compounds in the development of new materials with potential applications in biotechnology and materials science (Okada et al., 1983).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1h-1,2,4-triazol-1-yl)propan-1-one, have been found to interact with n-heterocycles . N-heterocycles are often present in natural products and biologically active synthetic compounds, and they are important as bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen bonding .
Mode of Action
It is known that the compound can undergo a michael addition with n-heterocycles in the presence of a catalyst . This reaction could potentially lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
It is known that the compound can undergo a michael addition with n-heterocycles , which are often involved in various biochemical pathways
Result of Action
It is known that the compound can undergo a michael addition with n-heterocycles , which could potentially lead to changes in the compound’s structure and its interaction with its targets
Action Environment
It is known that the compound can undergo a michael addition with n-heterocycles in the presence of a catalyst , suggesting that the reaction conditions could potentially influence the compound’s action
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-12-6-5-10(8-13(12)17-2)14-7-3-4-11(14)9-15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVVAVDZWWLWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CC=C2C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

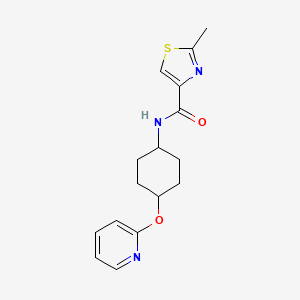
![(Z)-ethyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2742606.png)
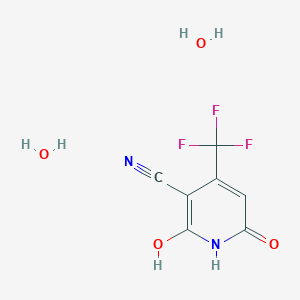
![N-(4-methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2742609.png)
![2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2742611.png)
![2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2742612.png)
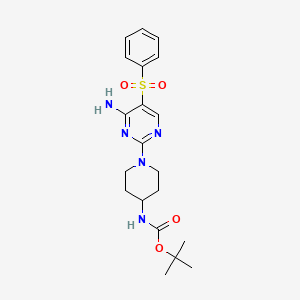


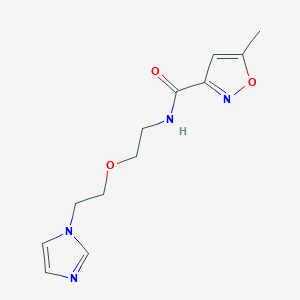
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2742621.png)
